3-amino-N-(3-chloro-2-methylphenyl)-4-(furan-2-yl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-N-(3-chloro-2-methylphenyl)-4-(furan-2-yl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thienopyridine core, which is often associated with significant biological activity. The presence of multiple functional groups, including amino, chloro, and furan rings, contributes to its diverse chemical reactivity and potential utility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(3-chloro-2-methylphenyl)-4-(furan-2-yl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions
Formation of Thienopyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a thiophene precursor under acidic or basic conditions.
Introduction of Amino Group: The amino group can be introduced via nucleophilic substitution reactions, often using ammonia or an amine derivative.
Aromatic Substitution: The chloro and methyl groups are typically introduced through electrophilic aromatic substitution reactions, using reagents such as chlorinating agents and methylating agents.
Furan Ring Addition: The furan ring can be incorporated through a coupling reaction, such as a Suzuki or Heck reaction, using a furan boronic acid or halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and furan groups, leading to the formation of nitroso or oxo derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The aromatic rings can participate in various substitution reactions, such as halogenation, nitration, and sulfonation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Chlorine, bromine, nitric acid, sulfuric acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group might yield a nitroso derivative, while reduction of a nitro group would produce an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s potential bioactivity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine
Medicinally, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities. Its structure suggests it might interact with various biological targets, making it a promising lead compound for drug development.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-amino-N-(3-chloro-2-methylphenyl)-4-(furan-2-yl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-N-(3-chlorophenyl)-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxamide
- 3-amino-N-(2-methylphenyl)-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxamide
- 3-amino-N-(3-chloro-2-methylphenyl)-4-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide
Uniqueness
The uniqueness of 3-amino-N-(3-chloro-2-methylphenyl)-4-(furan-2-yl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide lies in its specific combination of functional groups and aromatic rings. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds, making it a valuable subject for further research and development.
Properties
Molecular Formula |
C26H20ClN3O2S |
---|---|
Molecular Weight |
474.0 g/mol |
IUPAC Name |
3-amino-N-(3-chloro-2-methylphenyl)-4-(furan-2-yl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C26H20ClN3O2S/c1-14-8-10-16(11-9-14)20-13-17(21-7-4-12-32-21)22-23(28)24(33-26(22)30-20)25(31)29-19-6-3-5-18(27)15(19)2/h3-13H,28H2,1-2H3,(H,29,31) |
InChI Key |
GOHHHIVTBGHJHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=CO4)C(=C(S3)C(=O)NC5=C(C(=CC=C5)Cl)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.